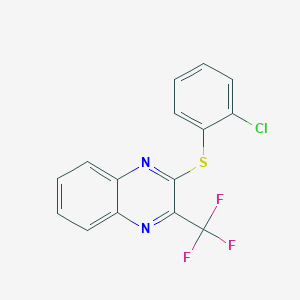

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

説明

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a halogenated quinoxaline derivative characterized by a trifluoromethyl group at position 3 and a 2-chlorophenylthio substituent at position 2 of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for their versatility in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2S/c16-9-5-1-4-8-12(9)22-14-13(15(17,18)19)20-10-6-2-3-7-11(10)21-14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTFJARTUNGFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC=C3Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the 2-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoxaline derivative with 2-chlorophenylsulfanyl chloride in the presence of a base such as triethylamine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) and a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

科学的研究の応用

The compound has been investigated for its potential antimicrobial and anticancer properties .

- Antimicrobial Research: Studies have shown that quinoxaline derivatives exhibit significant activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline may also possess similar antimicrobial properties .

- Anticancer Activity: Recent research has highlighted the anticancer potential of related quinoxaline compounds. For example, derivatives were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing promising antiproliferative effects . The mechanism often involves interaction with specific molecular targets, enhancing the compound's lipophilicity for better cellular penetration.

Drug Development

Due to its unique chemical structure, this compound is being explored as a potential candidate for drug development. Its ability to modulate biological targets makes it suitable for further investigation in pharmacology.

- Mechanism of Action: The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, while the chlorophenylsulfanyl group interacts with protein residues to modulate their activity.

Material Science

In addition to biological applications, 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can be utilized in the development of new materials.

- Thermal Stability and Electronic Properties: The compound's unique structure may contribute to materials with enhanced thermal stability or specific electronic characteristics, making it valuable in industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Examples/Results |

|---|---|---|

| Biological Activity | Antimicrobial and anticancer properties | Effective against Mycobacterium smegmatis; HCT-116 inhibition |

| Drug Development | Potential candidate for pharmacological applications | Modulates enzyme/receptor activity |

| Material Science | Development of materials with unique properties | High thermal stability; specific electronic characteristics |

Case Studies

- Antimicrobial Studies : A study on quinoxaline derivatives demonstrated significant inhibition against various microbial strains, suggesting that similar compounds could be effective against resistant bacterial strains .

- Anticancer Research : Investigations into methyl derivatives of quinoxaline showed promising results in inhibiting cancer cell proliferation, reinforcing the need for further research into related compounds like 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline .

作用機序

The mechanism of action of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorophenylsulfanyl group can form specific interactions with amino acid residues in proteins, modulating their activity and leading to the desired biological effect .

類似化合物との比較

Substituent Effects on Structure and Reactivity

The substituent pattern on the quinoxaline core significantly influences chemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Trifluoromethyl vs. Phenyl : The CF₃ group (as in the target compound) enhances oxidative stability and electronegativity compared to phenyl substituents, which are more electron-rich .

- Sulfanyl vs.

- Positional Isomerism : 2-Chloro vs. 4-chloro substituents (e.g., in ) alter steric and electronic profiles, affecting binding affinity in biological targets.

Physicochemical Properties

- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or amine substituents. However, the sulfanyl group may mitigate this via weak hydrogen bonding .

- Stability: CF₃ and arylthio groups confer resistance to metabolic degradation, as seen in halogenated quinoxalines .

- Crystallinity: Derivatives like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline form stable crystals (CCDC 1983315) suitable for X-ray analysis , whereas the target compound’s crystallinity remains uncharacterized.

生物活性

2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structural composition that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is , with a molecular weight of approximately 340.75 g/mol. Its structure consists of a quinoxaline core substituted with a 2-chlorophenylsulfanyl group and a trifluoromethyl group, which contribute to its lipophilicity and biological activity.

The biological activity of this compound can be attributed to its mechanism of action, which involves:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

- Protein Interaction : The chlorophenylsulfanyl group can interact with specific amino acid residues in proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline exhibits significant biological activities, including:

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies revealed potent antibacterial properties against Gram-positive bacteria, including mycobacteria. The introduction of halogen substituents was shown to enhance antimicrobial activity significantly .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In vitro studies indicated that derivatives of quinoxaline, including this compound, showed promising cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values as low as 1.9 µg/mL . This suggests a strong potential for development into therapeutic agents for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and derivatives:

- Antiviral Activity : A study highlighted the synthesis of quinoxaline derivatives that demonstrated antiviral properties against influenza and herpes simplex virus, indicating the broader applicability of quinoxaline structures in combating viral infections .

- DNA-Damaging Agents : Research on quinoxaline 1,4-dioxides revealed their DNA-damaging nature, which is critical for their antibacterial action against resistant strains . This property may also be relevant for the development of anticancer drugs.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoxaline derivatives have shown that modifications at specific positions can lead to enhanced biological activities, guiding future synthesis efforts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline | Structure | Antimicrobial, Anticancer | 1.9 (HCT-116) |

| Quinoxaline 1,4-dioxides | N/A | Antibacterial | Varies |

| Other Quinoline Derivatives | N/A | Antiviral | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。